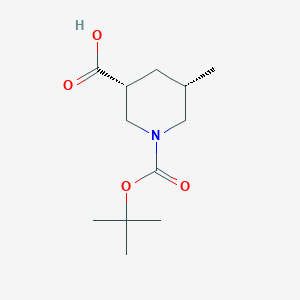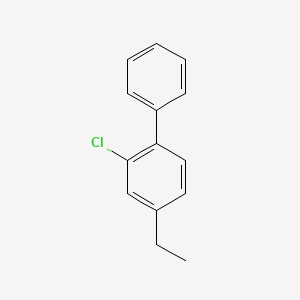
2-Chloro-4-ethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-ethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Cl. It is characterized by the presence of a chlorine atom and an ethyl group attached to a biphenyl structure. This compound is a white to light yellow solid at room temperature and is soluble in common organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Chloro-4-ethyl-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Toluene or ethanol
Temperature: 80-100°C
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-ethyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
2-Chloro-4-ethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Sodium amide in liquid ammonia for amination reactions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Substitution: Formation of 2-amino-4-ethyl-1,1’-biphenyl.
Oxidation: Formation of 2-chloro-4-ethylbenzoic acid.
Reduction: Formation of 2-chloro-4-ethylcyclohexane.
科学的研究の応用
2-Chloro-4-ethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Chloro-4-ethyl-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The chlorine and ethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect pathways related to oxidative stress, enzyme inhibition, and receptor binding .
類似化合物との比較
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain chemical environments.
4-Ethyl-1,1’-biphenyl: Lacks the chlorine atom, which may reduce its ability to participate in substitution reactions.
Uniqueness
2-Chloro-4-ethyl-1,1’-biphenyl is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties.
特性
分子式 |
C14H13Cl |
|---|---|
分子量 |
216.70 g/mol |
IUPAC名 |
2-chloro-4-ethyl-1-phenylbenzene |
InChI |
InChI=1S/C14H13Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChIキー |
HCXLRQURMLCYFH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


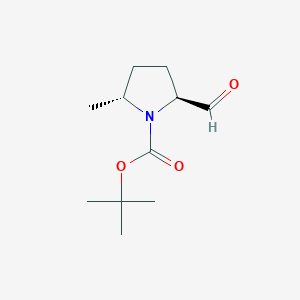

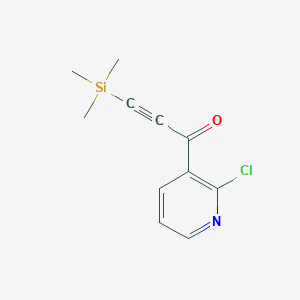

![2-[(9R,12S,15S,17R,21S,27S,30S,33S,36S,39S,42S,45R,48R,51S,54S,60R)-39-(4-carbamimidamidobutyl)-9-carbamoyl-60-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[3-[[5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoyl]amino]propanoyl-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]amino]-48-(carboxymethyl)-17-hydroxy-27-[(1R)-1-hydroxyethyl]-30-(hydroxymethyl)-12,33-bis(1H-indol-3-ylmethyl)-42-(2-methylsulfanylethyl)-51-(naphthalen-1-ylmethyl)-4,11,14,20,26,29,32,35,38,41,44,47,50,53,59,65,68-heptadecaoxo-7,62,71-trithia-1,3,10,13,19,25,28,31,34,37,40,43,46,49,52,58,66-heptadecazahexacyclo[43.22.5.13,66.015,19.021,25.054,58]triheptacontan-36-yl]acetic acid](/img/structure/B14023690.png)

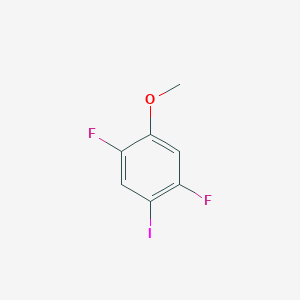


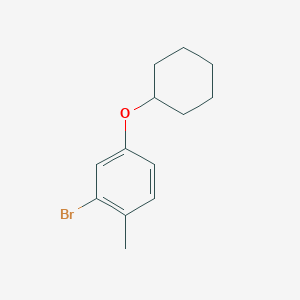
![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)


